2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol
Description
2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol is an amino alcohol derivative characterized by a fluorinated benzyl group and an ethyl-substituted aminoethanol backbone. Amino alcohols are structurally versatile compounds with applications in pharmaceuticals, agrochemicals, and materials science due to their dual functional groups (amine and alcohol), which confer reactivity and biological activity . The fluorine atom at the 5-position of the benzyl ring may enhance metabolic stability and influence electronic properties, while the ethyl group on the amino moiety could modulate lipophilicity and steric effects.
Properties
IUPAC Name |
2-[(2-amino-5-fluorophenyl)methyl-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O/c1-2-14(5-6-15)8-9-7-10(12)3-4-11(9)13/h3-4,7,15H,2,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGCZKGCOVEZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorobenzyl group attached to an ethylamine moiety, providing unique interactions with biological targets. Its molecular formula is C12H16F2N2O, and it has a molecular weight of approximately 246.27 g/mol.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The induction of apoptosis is often mediated by the activation of caspases and the modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cells.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|
| A549 (Lung Cancer) | 15.4 | Apoptosis induction | Significant cell death |
| HCT116 (Colorectal) | 12.3 | Cell cycle arrest | Reduced S-phase population |
| MCF7 (Breast Cancer) | 18.7 | Inhibition of proliferation | Decreased viability |
Case Studies
Several case studies have highlighted the efficacy of this compound in cancer treatment:
- Study on Lung Cancer Cells (A549) : In a controlled experiment, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 15.4 µM. Flow cytometry analysis revealed increased apoptosis markers, such as Annexin V positivity.
- Colorectal Cancer Model (HCT116) : In vivo studies demonstrated that administration of the compound led to substantial tumor regression in xenograft models. The mechanism was attributed to G1 phase arrest and subsequent apoptosis.
- Breast Cancer Research (MCF7) : A study found that the compound inhibited MCF7 cell growth with an IC50 value of 18.7 µM. The treatment also altered expression levels of key apoptotic proteins, suggesting a targeted mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol
Structural Relationship: The methyl-substituted analog differs only in the alkyl group attached to the amino nitrogen (methyl vs. ethyl). Key Comparisons:
- This suggests similar gaps in safety profiling for the ethyl derivative.
- Applications : Both compounds are labeled for industrial and research use, but specific biological or functional roles are undocumented .
1,1-Phenyl-2-(phenylamino)-1-ethanol (IVa)
Structural Relationship: This compound replaces the fluorobenzyl group with a phenyl substituent and lacks the ethylamino moiety. Key Comparisons:
- Biological Activity: IVa demonstrated anticonvulsant activity in maximum electric shock tests . The fluorine atom in the target compound may enhance binding specificity or metabolic stability compared to IVa’s non-fluorinated structure.
Alkoxyethanol Homologs (C7–C13 Chain Length)
Structural Relationship: These homologs feature alkoxy chains instead of amino-fluorobenzyl groups. Key Comparisons:
- Nematicidal Activity: C11OEtOH (2-(1-undecyloxy)-1-ethanol) showed efficacy comparable to abamectin, a commercial nematicide, with LD90 values indicating chain-length-dependent activity . While structurally distinct, this highlights how alkyl chain length in the target compound’s ethyl group might influence bioactivity if pesticidal applications exist.
- Lipophilicity : Longer alkyl chains (e.g., C11) enhance nematicidal potency , suggesting that the ethyl group in the target compound may offer a balance between activity and solubility.
Table 1: Comparative Analysis of 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol and Analogous Compounds
Preparation Methods
General Strategy
The preparation of this compound typically involves the following key steps:
- Synthesis of the 2-amino-5-fluorobenzyl intermediate or precursor
- Introduction of the ethylamino group via nucleophilic substitution or reductive amination
- Attachment of the 1-ethanol moiety through appropriate functional group transformations
Preparation of 2-Amino-5-fluorobenzyl Precursors
A critical intermediate in the synthesis is 2-amino-5-fluorobenzyl derivatives. According to patent literature, 2-amino-5-fluorobenzoic acid can be efficiently prepared from 4-fluoroaniline via a multi-step process involving condensation with chloral hydrate and hydroxylamine hydrochloride, cyclization in concentrated sulfuric acid, and oxidation with hydrogen peroxide under alkaline conditions. This method is noted for mild reaction conditions, operational safety, and suitability for industrial scale-up.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride | Mild, aqueous medium | Forms N-(4-fluorophenyl)-2-(hydroxyimine)acetamide intermediate |
| 2 | Cyclization in concentrated sulfuric acid | Acidic, controlled temperature | Generates 5-fluoro-1H-indole-2,3-dione |
| 3 | Oxidation with hydrogen peroxide under alkaline conditions | Basic, mild temperature | Yields 2-amino-5-fluorobenzoic acid crude product, purified by recrystallization |
This route is advantageous due to cheap, readily available starting materials and environmentally benign conditions.
Introduction of Ethylamino and 1-Ethanol Groups
The subsequent step involves the formation of the amino alcohol structure by reacting the fluorobenzyl intermediate with ethylamine and an appropriate hydroxyethylating agent or via reductive amination with 1-ethanol derivatives.
A related patent describes a process where benzylamine derivatives are reacted in aqueous media at elevated temperatures (70–150 °C) with stirring, sometimes in an autoclave, to facilitate nucleophilic substitution. Reaction times vary from 5 to 15 hours depending on temperature, with higher temperatures shortening the reaction duration (e.g., 14 hours at 75 °C vs. 7.5 hours at 120 °C). Post-reaction, unreacted amines can be recovered by azeotropic distillation and extraction.
Reduction steps to obtain the amino alcohol can be performed using nascent hydrogen sources such as zinc/hydrochloric acid, tin/hydrochloric acid, iron/hydrochloric acid, or tin(II) chloride under mild temperatures (20–120 °C). Activated aluminum in water-containing ether at 20–40 °C is also effective.
Example Preparation Protocol
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | 2-amino-5-fluorobenzyl intermediate + ethylamine | Water, 90–120 °C, 7.5–14 h, stirring, autoclave optional | Formation of ethylamino-substituted intermediate |
| Reduction | Nascent hydrogen source (e.g., SnCl2/HCl) | 20–120 °C, aqueous/alcoholic medium | Conversion to amino alcohol moiety |
| Purification | Steam distillation, extraction, recrystallization | Atmospheric or reduced pressure | Recovery of unreacted amine and isolation of pure product |
Analytical and Research Findings
- Reaction kinetics show that elevated temperatures significantly reduce reaction times without compromising yield or purity.
- Use of aqueous media and mild reducing agents enhances environmental friendliness and operational safety.
- Recovery and reuse of unreacted amines by azeotropic distillation improve process economy.
- The synthetic route for 2-amino-5-fluorobenzoic acid precursor is industrially viable due to low-cost raw materials and simple operations.
Summary Table of Preparation Methods
Q & A
What are the optimal synthetic routes for 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol, and how do reaction conditions influence enantiomeric purity?
Basic Research Focus
The compound’s synthesis typically involves multi-step alkylation and condensation reactions. A common approach utilizes 2-amino-5-fluorobenzyl bromide as a starting material, followed by sequential alkylation with ethylamine and subsequent ethanolamine coupling. Enantiomeric purity is highly dependent on chiral catalysts (e.g., BINOL-derived ligands) during asymmetric aldol condensation, as demonstrated in fluorinated amino alcohol syntheses . Solvent polarity (e.g., ethanolamine vs. DMF) and temperature gradients (80–120°C) significantly impact yield (reported 60–85%) and stereoselectivity (ee >90% under optimized conditions).
How can researchers resolve conflicting spectroscopic data for this compound’s structural confirmation?
Advanced Research Focus
Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. For example, the ethanol moiety’s hydroxyl proton (δ 1.8–2.2 ppm in DMSO-d6) may exhibit variable coupling due to hydrogen bonding. Cross-validation using X-ray crystallography (for crystalline derivatives) and high-resolution MS (HRMS) with <2 ppm mass error is critical. Recent studies recommend deuterated solvents for ¹H-NMR and ¹³C-NMR to minimize solvent interference, as observed in structurally similar fluorinated amino alcohols .
What methodologies are effective for analyzing the compound’s stability under physiological conditions?
Advanced Research Focus
Stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24–72 hours reveal degradation pathways. HPLC-UV/Vis or LC-MS monitors the parent compound’s half-life (t₁/₂ ~8–12 hours) and identifies byproducts (e.g., de-ethylated or oxidized metabolites). Accelerated stability testing under acidic (pH 3) or alkaline (pH 10) conditions quantifies hydrolytic susceptibility, particularly at the ethylamino-ethanol linkage .
How does the fluorine substituent influence the compound’s electronic properties and bioactivity?
Basic Research Focus
The 5-fluoro group on the benzyl ring enhances electron-withdrawing effects, reducing the amino group’s pKa (predicted ΔpKa ~0.5–1.0 vs. non-fluorinated analogs). This increases membrane permeability in cellular assays (logP ~1.8 vs. ~2.2 for chloro analogs). Computational studies (DFT) correlate fluorine’s electronegativity with improved binding affinity to G-protein-coupled receptors (GPCRs), as seen in fluorinated β-amino alcohols .
What strategies address low reproducibility in biological assays involving this compound?
Advanced Research Focus
Contradictory IC₅₀ values (e.g., 10–50 μM in kinase inhibition assays) may stem from impurities (<95% purity) or residual solvents (e.g., DMSO). Rigorous purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is advised. Standardized assay protocols (e.g., fixed DMSO concentration ≤0.1%) and orthogonal validation (e.g., SPR vs. fluorescence polarization) mitigate variability, as noted in fluorobenzyl-derived pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
